molecular formula C5HF5O2 B14410177 2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one CAS No. 84598-77-6

2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one

Cat. No.: B14410177
CAS No.: 84598-77-6
M. Wt: 188.05 g/mol
InChI Key: YYYSMVADTVSHPZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one is a fluorinated organic compound with a unique structure that includes both difluoro and trifluoromethyl groups attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one typically involves the introduction of fluorine atoms into a furan ring. One common method is the electrophilic fluorination of a suitable furan precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods can offer better control over reaction parameters and higher yields compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced furan derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Its unique structure may contribute to the design of drugs with improved metabolic stability and bioavailability.

    Industry: The compound can be used in the production of advanced materials with desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-5-methylfuran-3(2H)-one
  • 2,2-Difluoro-5-(trifluoromethyl)thiophene-3(2H)-one
  • 2,2-Difluoro-5-(trifluoromethyl)pyrrole-3(2H)-one

Uniqueness

2,2-Difluoro-5-(trifluoromethyl)furan-3(2H)-one is unique due to the combination of difluoro and trifluoromethyl groups on a furan ring. This structural feature imparts distinct electronic and steric properties, making the compound valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

84598-77-6

Molecular Formula

C5HF5O2

Molecular Weight

188.05 g/mol

IUPAC Name

2,2-difluoro-5-(trifluoromethyl)furan-3-one

InChI

InChI=1S/C5HF5O2/c6-4(7,8)3-1-2(11)5(9,10)12-3/h1H

InChI Key

YYYSMVADTVSHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(C1=O)(F)F)C(F)(F)F

Origin of Product

United States

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